molecular formula C12H14N4 B1271201 4-Piperazin-1-ylchinazolin CAS No. 59215-41-7

4-Piperazin-1-ylchinazolin

Katalognummer: B1271201
CAS-Nummer: 59215-41-7
Molekulargewicht: 214.27 g/mol
InChI-Schlüssel: KLTHGJYCURVMAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperazin-1-ylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-ylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung des Plättchen-abgeleiteten Wachstumsfaktors (PDGF)-Rezeptors

4-Piperazin-1-ylchinazolin wurde als ein potenter, selektiver und oral bioverfügbarer Inhibitor des Plättchen-abgeleiteten Wachstumsfaktors (PDGF)-Rezeptors identifiziert . Diese Anwendung ist besonders wichtig im Bereich der Onkologie, da PDGF eine entscheidende Rolle bei der Zellproliferation und der Bildung von Blutgefäßen in Tumoren spielt .

Antikrebsanwendungen

Piperazin-Heterocyclen, darunter this compound, wurden aufgrund ihres Potenzials als Antikrebsmittel hervorgehoben . Sie haben sich gegen verschiedene Krebsarten als wirksam erwiesen, darunter Brust- und Leberkrebs .

Antiangiogene Eigenschaften

This compound-Derivate haben vielversprechende antiangiogene Eigenschaften gezeigt . Antiangiogene Mittel verhindern die Bildung neuer Blutgefäße, ein entscheidender Prozess bei Wachstum und Ausbreitung von Krebszellen .

Antiproliferative Aktivitäten

Diese Verbindungen haben signifikante antiproliferative Aktivitäten gegen verschiedene Krebszelllinien gezeigt . Antiproliferative Mittel hemmen das Wachstum und die Vermehrung von Zellen, was besonders nützlich ist, um das Fortschreiten von Krebs zu verlangsamen .

Antiapoptotische Aktivitäten

This compound-Derivate haben auch antiapoptotische Aktivitäten gezeigt . Diese Verbindungen können den programmierten Zelltod (Apoptose) verhindern, ein gängiger Mechanismus, mit dem Krebszellen den natürlichen Abwehrmechanismen des Körpers entgehen .

Hemmung des vaskulären endothelialen Wachstumsfaktorrezeptors 2 (VEGFR2)

Einige this compound-Derivate wurden als Inhibitoren von VEGFR2 entworfen und synthetisiert . VEGFR2 spielt eine Schlüsselrolle bei der Angiogenese, und seine Hemmung kann dazu beitragen, das Wachstum und die Ausbreitung von Krebszellen zu verhindern .

Biochemische Analyse

Biochemical Properties

4-Piperazin-1-ylquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the platelet-derived growth factor (PDGF) receptor . This compound interacts with the PDGF receptor by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling cascade. Additionally, 4-Piperazin-1-ylquinazoline has been shown to interact with other biomolecules, including various kinases and enzymes involved in cellular proliferation and survival . The nature of these interactions is primarily inhibitory, as the compound blocks the enzymatic activity and disrupts the signaling pathways that promote cell growth and division.

Cellular Effects

The effects of 4-Piperazin-1-ylquinazoline on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by inhibiting key signaling pathways, such as the PDGF receptor pathway . By blocking this pathway, 4-Piperazin-1-ylquinazoline can reduce cellular proliferation and induce apoptosis in certain cancer cell lines. Furthermore, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and reducing the availability of essential metabolites required for cell growth .

Molecular Mechanism

At the molecular level, 4-Piperazin-1-ylquinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PDGF receptor by binding to its active site . This binding prevents the receptor from undergoing conformational changes necessary for its activation, thereby blocking downstream signaling pathways. Additionally, 4-Piperazin-1-ylquinazoline can inhibit other kinases and enzymes by a similar mechanism, leading to a broad-spectrum inhibition of cellular signaling . The compound also influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperazin-1-ylquinazoline have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro studies have shown that prolonged exposure to 4-Piperazin-1-ylquinazoline can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound can have long-lasting effects on tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of 4-Piperazin-1-ylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 4-Piperazin-1-ylquinazoline can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-Piperazin-1-ylquinazoline is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, 4-Piperazin-1-ylquinazoline can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of essential metabolites .

Transport and Distribution

The transport and distribution of 4-Piperazin-1-ylquinazoline within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells by specific transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, 4-Piperazin-1-ylquinazoline can bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s localization within tissues can also be affected by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of 4-Piperazin-1-ylquinazoline is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular distribution of 4-Piperazin-1-ylquinazoline can influence its interactions with biomolecules and its overall pharmacological effects .

Biologische Aktivität

4-Piperazin-1-ylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Overview of 4-Piperazin-1-ylquinazoline

4-Piperazin-1-ylquinazoline belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities including anticancer, antimicrobial, and antihypertensive effects. The piperazine moiety enhances the solubility and biological activity of quinazoline derivatives, making them promising candidates for drug development.

2.1 Anticancer Activity

Research has demonstrated that derivatives of 4-piperazin-1-ylquinazoline exhibit potent anticancer properties. For instance, a study identified several quinazoline derivatives that act as inhibitors of the platelet-derived growth factor receptor (PDGFR), with significant effects on cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications at specific positions of the quinazoline ring can enhance potency and selectivity against cancer cells.

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A series of piperazine-containing quinazoline derivatives were evaluated against various microbial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against multiple pathogens .

2.3 Antimalarial Activity

Notably, some derivatives have been investigated for their antimalarial activity. A study reported enhanced solubility and in vivo efficacy of piperazine-substituted quinolones against liver stages of malaria parasites, highlighting the potential for developing new antimalarial therapies based on the quinazoline scaffold .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the piperazine and quinazoline structures affect biological activity:

CompoundSubstituentIC50 (nM)Activity
CT53986Thiourea50PDGFR Inhibition
8aN-Phenyl4.5Antimalarial
PRP7A6Benzamide30Antimicrobial

This table summarizes key findings from various studies indicating how specific substitutions can enhance or diminish biological activities.

4.1 PDGFR Inhibition

A significant study focused on the synthesis of 4-piperazin-1-ylquinazoline derivatives as selective PDGFR inhibitors. The optimized compounds displayed oral bioavailability and potent inhibition of PDGFR phosphorylation in vitro, suggesting their potential as therapeutic agents for conditions like cancer .

4.2 Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of synthesized quinazoline derivatives using agar well diffusion methods. The compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with PRP7A6 showing the most potent effects against Pseudomonas aeruginosa .

4.3 Antimalarial Studies

In vivo tests using Plasmodium berghei models demonstrated that certain piperazine-substituted quinazolines effectively reduced parasitemia levels, indicating their potential as new antimalarial drugs .

5. Conclusion

The biological activity of 4-piperazin-1-ylquinazoline highlights its potential as a versatile pharmacophore in drug development. Its ability to inhibit key biological targets across various disease states makes it a valuable compound for further research and optimization.

Eigenschaften

IUPAC Name

4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHGJYCURVMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365399
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-41-7
Record name 4-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline (2.0 g, 12.2 mmol) (Tobe, Masanori, et al., Bioorg. Med. Chem. 2003, 11(3), 383) and DIEA (3.2 mL, 18.2 mmol) in 40 mL IPA was added Boc-piperazine (1.96 g, 12.81 mmol). The reaction mixture was heated to reflux and stirred for 20 hours, after which it was cooled to room temperature and concentrated by rotary evaporation. The residue was dissolved in dichloromethane (DCM) and washed with 1N NaOH. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was dissolved in 25 mL dioxane, and 4M HCl/dioxane (46 mL, 182 mmol) was added dropwise. The suspension was sonicated for 2 minutes and stirred 13 hours at room temperature, after which the reaction mixture was concentrated to dryness by rotary evaporation. The resulting amine HCl salt was dissolved in 2N NaOH and extracted with DCM. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was purified on silica (9:1:0.02 DCM/MeOH/NR4OH) to give 4-piperazinylquinazoline as a yellow oil (2.5 g, 96%). 1H NMR (CDCl3, 400 MHz) δ 8.74 (s, 1H), 7.92-7.86 (m, 2H), 7.76-7.70 (m, 1H), 7.48-7.42 (m, 1H), 3.75 (t, J=4.9 Hz, 4H), 3.09 (t, J=4.9 Hz, 4H), 1.89 (br s, 1H). Rt 0.70. MS (ESI+) [M+H]+ 215.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.